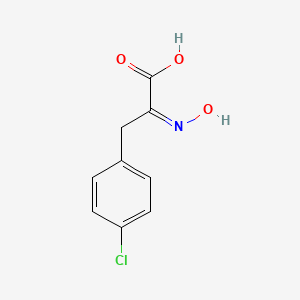
2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid is an organic compound characterized by the presence of a hydroxyimino group and a chlorophenyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to yield the desired product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 2-(Nitroimino)-3-(4-chlorophenyl)propanoic acid.
Reduction: Formation of 2-(Aminoimino)-3-(4-chlorophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets within proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
- 2-(Hydroxyimino)-3-(4-bromophenyl)propanoic acid
- 2-(Hydroxyimino)-3-(4-fluorophenyl)propanoic acid
- 2-(Hydroxyimino)-3-(4-methylphenyl)propanoic acid
Uniqueness
2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
生物活性
2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical formula for this compound is C10H10ClN2O3. It is characterized by the presence of a hydroxyimine functional group and a chlorophenyl moiety, which are critical for its biological activity. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine followed by subsequent modifications to yield the desired propanoic acid derivative .
The primary biological activities of this compound include its role as an inhibitor of the CtBP (C-terminal binding protein) dehydrogenase. This inhibition is significant as CtBP is implicated in various cancer pathways. The compound exhibits an IC50 value of approximately 0.18 μM, indicating strong potency in inhibiting CtBP activity .
Moreover, it has been shown to induce apoptosis in cancer cells, suggesting that it may trigger programmed cell death through its interaction with cellular pathways involved in tumorigenesis .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity | IC50 Value (μM) | Cell Line | Effect |
|---|---|---|---|
| CtBP Inhibition | 0.18 | HCT-116 (colon cancer) | Strong inhibition of transcriptional repression |
| Antiproliferative Activity | 0.12 - 0.81 | HCT-116 | Selective cytotoxicity to cancer cells |
| Apoptosis Induction | N/A | HeLa | Induces nuclear disintegration |
Case Studies
- Anticancer Activity : A study demonstrated that this compound derivatives exhibited significant antiproliferative effects against various cancer cell lines, including HeLa and HCT-116 cells. The compound's ability to induce apoptosis was confirmed through DAPI staining, which showed loss of nuclear integrity in treated cells .
- Structure-Activity Relationship (SAR) : Research into the SAR of hydroxyimine compounds revealed that modifications to the chlorophenyl group significantly influenced their potency against CtBP and other targets. For instance, substituents like chloro groups enhanced inhibitory activity compared to non-substituted analogs .
- In Vivo Studies : Further investigations into the in vivo efficacy of this compound showed promising results in animal models, where it effectively reduced tumor growth without significant toxicity to normal tissues, highlighting its therapeutic potential .
特性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
(2Z)-3-(4-chlorophenyl)-2-hydroxyiminopropanoic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8- |
InChIキー |
YUOJENBXMNINIF-FLIBITNWSA-N |
異性体SMILES |
C1=CC(=CC=C1C/C(=N/O)/C(=O)O)Cl |
正規SMILES |
C1=CC(=CC=C1CC(=NO)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















